Cas no 1806877-94-0 (2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine)

2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine
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- インチ: 1S/C6H2Br2F3N/c7-4-2(9)1-12-5(8)3(4)6(10)11/h1,6H
- InChIKey: BXMCWPUDOFOQFG-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C=1C(F)F)Br)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023029869-500mg |
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine |
1806877-94-0 | 97% | 500mg |
$1,078.00 | 2022-03-31 | |
Alichem | A023029869-1g |
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine |
1806877-94-0 | 97% | 1g |
$1,764.00 | 2022-03-31 | |
Alichem | A023029869-250mg |
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine |
1806877-94-0 | 97% | 250mg |
$673.20 | 2022-03-31 |
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridineに関する追加情報
Introduction to 2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1806877-94-0)
2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806877-94-0, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities, making it a valuable scaffold for drug discovery and development. The presence of multiple halogen atoms, specifically bromine and fluorine substituents, imparts unique electronic and steric properties to the molecule, which can be leveraged to modulate its interactions with biological targets.
The structural features of 2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine make it an attractive candidate for further exploration in medicinal chemistry. The combination of bromine atoms at the 2- and 4-positions introduces potential sites for further functionalization, while the difluoromethyl group at the 3-position enhances lipophilicity and metabolic stability. Additionally, the fluorine atom at the 5-position contributes to electron-withdrawing effects, which can influence the compound's reactivity and binding affinity. These structural attributes have been exploited in various synthetic strategies to develop novel derivatives with enhanced pharmacological properties.
In recent years, there has been a growing interest in fluorinated pyridines due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that fluorinated pyridines can act as potent inhibitors of enzymes involved in cancer cell proliferation and metabolism. The halogen atoms in these molecules can also enhance their bioavailability by improving solubility and reducing metabolic degradation.
One of the most compelling aspects of 2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine is its potential as a building block for the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors targeting specific enzyme families, such as kinases and proteases. For example, modifications at the bromine substituents have been shown to fine-tune binding interactions with protein active sites, leading to increased potency and selectivity. Similarly, the difluoromethyl group has been used to enhance binding affinity through steric and electronic effects.
The pharmaceutical industry has also explored the use of 2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine in the development of agrochemicals. Fluorinated pyridines are known for their efficacy as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological pathways in pests and weeds. The structural diversity offered by this compound allows for the creation of derivatives with tailored biological activities, making it a versatile tool in crop protection strategies.
Advances in synthetic methodologies have further expanded the utility of 2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization at multiple sites within the molecule. These methods have allowed chemists to introduce additional substituents while maintaining high regioselectivity and yield. Such advancements have accelerated the discovery process by providing rapid access to a diverse library of fluorinated pyridines for screening against various biological targets.
The computational modeling of 2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine has also played a crucial role in understanding its behavior as a drug candidate. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict binding affinities and interaction patterns with biological targets. These computational studies provide valuable insights into how structural modifications can optimize pharmacokinetic properties such as solubility, permeability, and metabolic stability.
In conclusion,2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1806877-94-0) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for further exploration through synthetic chemistry and computational modeling. As research continues to uncover new biological activities and synthetic strategies,this compound is poised to play an increasingly important role in drug discovery and development.
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